molecular formula C17H25ClN2O B5757323 N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide

Cat. No.: B5757323
M. Wt: 308.8 g/mol
InChI Key: FWPYWJBLKCLTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and survival of B cells, which are responsible for producing antibodies. TAK-659 has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key enzyme in the B cell receptor signaling pathway. By blocking BTK, this compound prevents the activation and proliferation of B cells, leading to reduced antibody production and immune response. This mechanism of action has been shown to be effective in various diseases where B cell activity is involved.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. These include inhibition of BTK activity, reduced antibody production, and decreased immune response. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide for lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell activity. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is that it may not be effective in all diseases where B cell activity is involved, as the role of B cells can vary depending on the disease.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in disease progression. Another area of interest is the identification of biomarkers that can predict response to this compound, allowing for personalized treatment approaches. Additionally, further studies are needed to determine the optimal dosing and treatment duration for this compound in various diseases.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzylamine with tert-butyl isocyanide to form the corresponding urea intermediate. This intermediate is then reacted with piperidinecarboxylic acid to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, this compound has been shown to inhibit BTK signaling in B cell malignancies, leading to reduced tumor growth and increased survival. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in preclinical models.

Properties

IUPAC Name

N-tert-butyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-8-10-20(11-9-14)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYWJBLKCLTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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